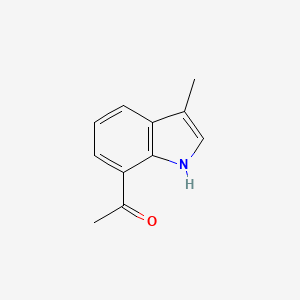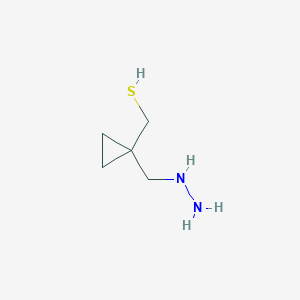
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol: is a chemical compound with a unique structure that includes a cyclopropyl ring, a hydrazinylmethyl group, and a methanethiol group. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Hydrazinylmethyl)cyclopropyl)methanethiol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate alkene, followed by the introduction of the hydrazinylmethyl group through a hydrazine derivative. The final step involves the addition of the methanethiol group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or thioesters.
Applications De Recherche Scientifique
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive groups.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (1-(Hydrazinylmethyl)cyclopropyl)methanethiol involves its reactive functional groups. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The hydrazinyl group can interact with various molecular targets, leading to changes in cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(Hydrazinylmethyl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(1-(Hydrazinylmethyl)cyclopropyl)ethanethiol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(1-(Hydrazinylmethyl)cyclopropyl)methanethiol is unique due to the presence of both a thiol and a hydrazinyl group, which confer distinct reactivity and potential applications. Its cyclopropyl ring adds to its structural uniqueness and influences its chemical behavior.
This compound’s combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C5H12N2S |
|---|---|
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
[1-(hydrazinylmethyl)cyclopropyl]methanethiol |
InChI |
InChI=1S/C5H12N2S/c6-7-3-5(4-8)1-2-5/h7-8H,1-4,6H2 |
Clé InChI |
CGABGCGEQLJPTI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CNN)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


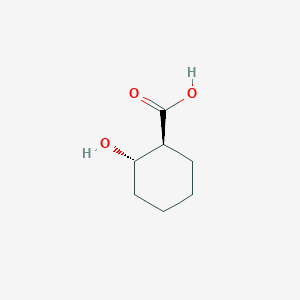
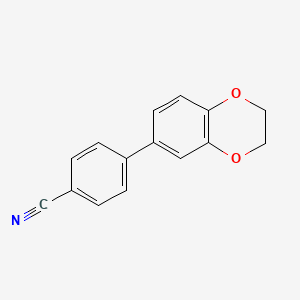

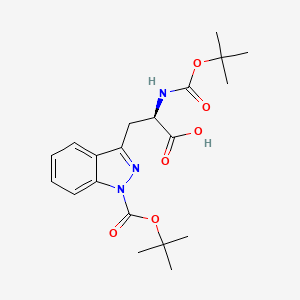
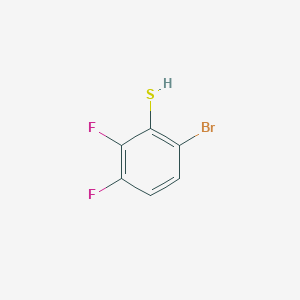
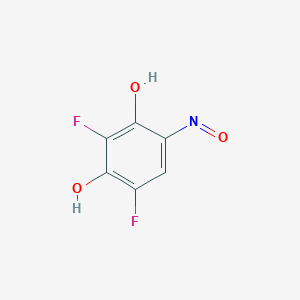
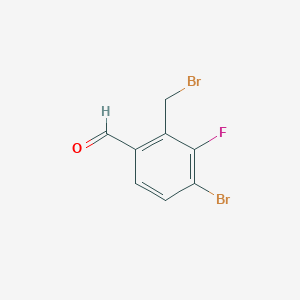
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
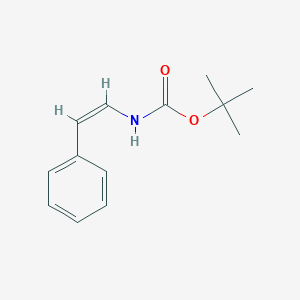
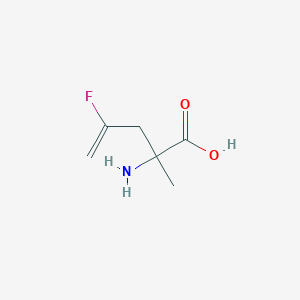
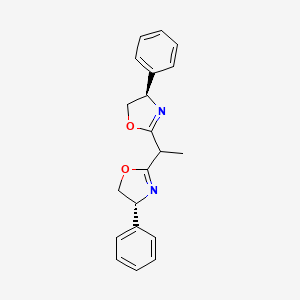
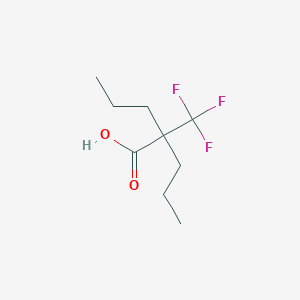
methanone](/img/structure/B15200630.png)
